molecular formula C20H23N3O4 B2795821 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1705244-13-8

2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2795821
CAS No.: 1705244-13-8
M. Wt: 369.421
InChI Key: FKFNYHDWRHAMCE-UHFFFAOYSA-N
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Description

This compound features a benzodioxolyl moiety linked to an ethanone scaffold, which is further substituted with a piperidine ring bearing a 3-cyclopropyl-1,2,4-oxadiazole-methyl group.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-19(10-13-3-6-16-17(8-13)26-12-25-16)23-7-1-2-14(11-23)9-18-21-20(22-27-18)15-4-5-15/h3,6,8,14-15H,1-2,4-5,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFNYHDWRHAMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it features a benzodioxole moiety linked to a piperidine ring and an oxadiazole group. The structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds can exhibit selective antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) being determined for various strains. The presence of specific functional groups influences their antibacterial potency significantly .

2. Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity by modulating apoptotic pathways. It has been observed to negatively regulate extrinsic apoptotic signaling pathways, promoting the formation of anti-apoptotic complexes under weak apoptotic signals. This suggests a potential utility in cancer therapies aimed at enhancing cell survival in tumor environments .

3. Neuroprotective Effects

The compound has also been implicated in neuroprotective mechanisms. It regulates circadian rhythms and has been shown to influence long-term potentiation in hippocampal neurons, which is critical for memory and learning processes. Such actions may position it as a candidate for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Phosphorylation Regulation : It phosphorylates MYCN in neuroblastoma cells, potentially leading to its degradation, which could be beneficial in cancer treatment .
  • Autophagy Modulation : The compound acts as a regulator of autophagy by mediating the phosphorylation of KAT5/TIP60 under starvation conditions. This activation promotes the acetylation of key autophagy regulators, enhancing cellular survival during stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSelective against Gram-positive bacteria
AnticancerPromotes anti-apoptotic signaling
NeuroprotectiveRegulates circadian rhythms
Autophagy RegulationEnhances survival under stress

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzodioxole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its potential to inhibit cancer cell proliferation. For instance, benzodioxole derivatives have shown promise in targeting various cancer types by inducing apoptosis and inhibiting cell migration .

Neuropharmacological Effects

Research has suggested that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one may possess neuroprotective properties. They are thought to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets. Studies have utilized molecular docking simulations to predict how the compound binds to target proteins involved in disease pathways. These insights are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, a series of benzodioxole derivatives were synthesized and tested against cancer cell lines. The results indicated that compounds with similar structural features to 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}ethan-1-one exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative damage, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogue in the provided evidence is 2-(2H-1,3-benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one (). Below is a comparative analysis:

Property Target Compound Analog ()
Core Structure Benzodioxolyl-ethanone with oxadiazole-cyclopropyl-piperidine Benzodioxolyl-ethanone with methylpiperazine
Molecular Formula Likely C₁₉H₂₂N₄O₄ (inferred from substituents) C₁₄H₁₉N₃O₃
Molar Mass ~394.41 g/mol (calculated) 277.32 g/mol
Key Functional Groups 1,2,4-Oxadiazole, cyclopropyl, piperidine Methylpiperazine, amino linkage
Potential Applications Enhanced lipophilicity (cyclopropyl/oxadiazole) may improve CNS penetration Methylpiperazine suggests solubility in polar solvents or kinase targeting

Mechanistic and Pharmacological Insights

  • The cyclopropyl moiety may confer rigidity, improving target binding .
  • Analog (): The methylpiperazine group is common in antipsychotics (e.g., aripiprazole), suggesting serotonin or dopamine receptor affinity. Its amino linkage may reduce steric hindrance compared to the oxadiazole in the target compound .

Limitations in Evidence

  • No direct pharmacological or toxicity data for the target compound is available in the provided sources.
  • The analog in lacks comparative activity data, restricting mechanistic conclusions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer: Synthesis requires multi-step pathways with precise control of reaction conditions. Key parameters include:
  • Temperature: Maintain 60–80°C during cyclization steps to minimize by-products (e.g., oxadiazole ring formation) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) for regioselective benzodioxol coupling .
  • Reaction Time: Extended stirring (12–24 hrs) ensures completion of piperidin-1-yl ethanone substitution .
    Table 1: Example Reaction Conditions
StepSolventTemp (°C)Time (hrs)Yield (%)
Oxadiazole FormationDMF701862
Piperidine CouplingTHF252455

Q. How is the molecular structure of this compound validated?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., benzodioxol protons at δ 6.7–7.1 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement of the piperidine-oxadiazole core (e.g., dihedral angles between benzodioxol and oxadiazole moieties) .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₃O₄: 380.1601) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer: Prioritize target-specific assays based on structural motifs:
  • Anticancer Activity: MTT assays using cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory Potential: COX-2 inhibition assays with fluorescence-based readouts .
  • Enzyme Binding: Fluorescence quenching to study interactions with kinases or proteases .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action?

  • Methodological Answer: Use molecular docking and dynamics simulations:
  • Docking (AutoDock Vina): Predict binding poses with targets (e.g., PARP-1 or EGFR kinases) by aligning the oxadiazole and benzodioxol groups in hydrophobic pockets .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to analyze hydrogen bonding and conformational changes .
  • QSAR Models: Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity .

Q. What advanced techniques resolve contradictory spectroscopic data?

  • Methodological Answer: Address discrepancies (e.g., overlapping NMR signals) via:
  • 2D NMR (COSY, HSQC): Assign proton-carbon correlations for crowded regions (e.g., piperidine methylene groups) .
  • Variable-Temperature NMR: Resolve dynamic effects in oxadiazole-proton environments .
  • Synchrotron XRD: Achieve sub-Å resolution for ambiguous crystallographic data .

Q. How to design experiments for by-product identification and minimization?

  • Methodological Answer: Employ orthogonal analytical strategies:
  • LC-MS/MS: Track side-products (e.g., hydrolyzed oxadiazole intermediates) during synthesis .
  • TLC Optimization: Adjust mobile phases (e.g., EtOAc/hexane gradients) to separate polar by-products .
  • Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across cell lines?

  • Methodological Answer: Conduct systematic validation:
  • Dose-Response Curves: Repeat assays with 8-point dilutions to confirm IC₅₀ reproducibility .
  • Pathway Analysis (Western Blot): Verify target engagement (e.g., p53 upregulation in responsive vs. non-responsive lines) .
  • Metabolomics: Profile intracellular metabolites to identify off-target effects .

Structural Modification Strategies

Q. What rational modifications enhance metabolic stability?

  • Methodological Answer: Focus on substituent engineering:
  • Oxadiazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Piperidine Substituents: Replace cyclopropyl with fluorinated alkyl chains to improve logP and plasma half-life .
  • Prodrug Design: Mask the ethanone group as a phosphate ester for sustained release .

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